![molecular formula C17H18N6O2S2 B2927619 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-99-7](/img/structure/B2927619.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
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Description
Benzo[d]thiazole-2-thiol compounds are known for their potent inhibitory activities. They are used in the discovery of novel compounds which inhibit quorum sensing without being antibiotic . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Synthesis Analysis
The synthesis of benzo[d]thiazole-2-thiol compounds involves the design and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole-2-thiol compounds was determined by 1 H-NMR, 13 C-NMR and HRMS (ESI) .Mechanism of Action
Future Directions
properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-18-15-20-13-12(14(24)22(3)17(25)21(13)2)23(15)8-9-26-16-19-10-6-4-5-7-11(10)27-16/h4-7H,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFDKSRRSUBMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCSC3=NC4=CC=CC=C4S3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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